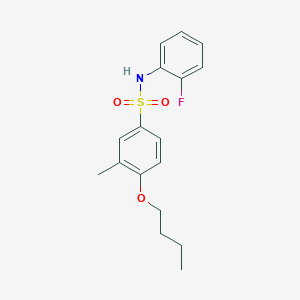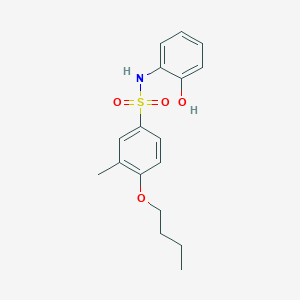
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in the pharmaceutical industry due to its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of the COX-2 enzyme makes 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal bleeding and ulceration.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic properties. It reduces inflammation and pain by inhibiting the production of prostaglandins that cause inflammation and pain. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has a half-life of approximately 11 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is also a selective inhibitor of the COX-2 enzyme, which makes it a safer alternative to traditional NSAIDs for studying the effects of COX-2 inhibition on the gastrointestinal tract. However, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which can lead to off-target effects. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research is the development of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to have potential as a chemopreventive agent for various cancers, and further research is needed to explore this potential. Additionally, the role of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, needs further investigation.
Synthesemethoden
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is synthesized by the reaction of 2-(4-sulfamoylphenyl)ethanol with 5-chloro-2-hydroxybenzoic acid in the presence of a base. The reaction yields 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in high purity and yield. The synthesis of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a well-established process and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. In cardiovascular diseases, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation.
Eigenschaften
Produktname |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14ClNO4S |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)16-11-5-3-4-6-12(11)17/h3-9,16-17H,2H2,1H3 |
InChI-Schlüssel |
QOYMFRJCQUFFIL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


